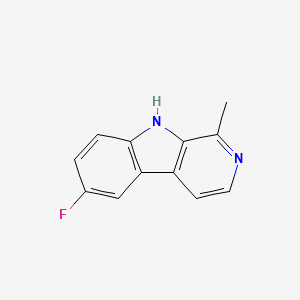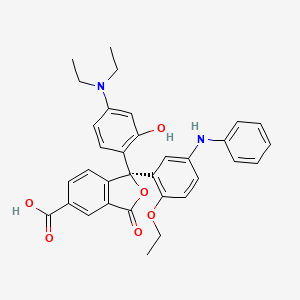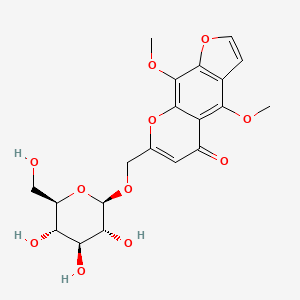
Ammiol glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammiol glucoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond this compound is derived from the plant Ammi visnaga, which is known for its medicinal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammiol glucoside typically involves the glycosylation of ammiol with glucose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to ammiol. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or acetates in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis on an industrial scale may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ammiol glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ammiol glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, as well as in cosmetic formulations.
Wirkmechanismus
The mechanism of action of ammiol glucoside involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, and interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ammiol glucoside can be compared with other glycosides, such as:
Arbutin: Known for its skin-lightening properties.
Salicin: Used for its anti-inflammatory effects.
Rutin: Known for its antioxidant properties.
Uniqueness
What sets this compound apart is its unique combination of biological activities and its derivation from Ammi visnaga, which has a rich history of medicinal use
Eigenschaften
CAS-Nummer |
123715-08-2 |
|---|---|
Molekularformel |
C20H22O11 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
4,9-dimethoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H22O11/c1-26-16-9-3-4-28-17(9)19(27-2)18-12(16)10(22)5-8(30-18)7-29-20-15(25)14(24)13(23)11(6-21)31-20/h3-5,11,13-15,20-21,23-25H,6-7H2,1-2H3/t11-,13-,14+,15-,20-/m1/s1 |
InChI-Schlüssel |
CLABIQPMDJOSBJ-ZHQGELOASA-N |
Isomerische SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)COC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



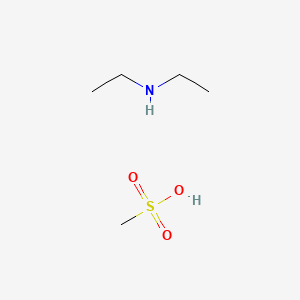


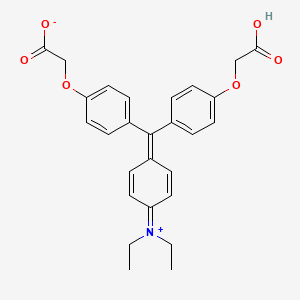
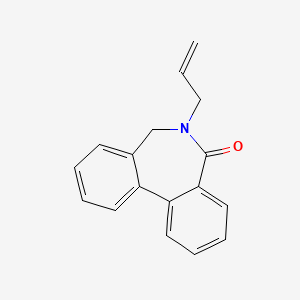
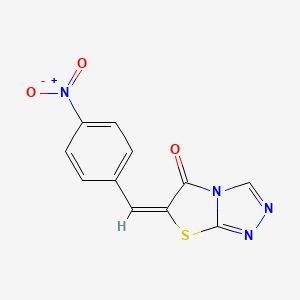
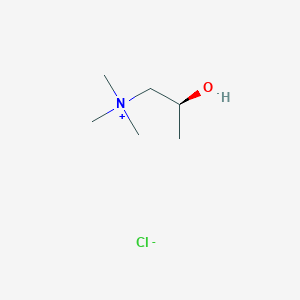
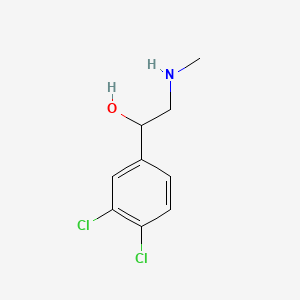
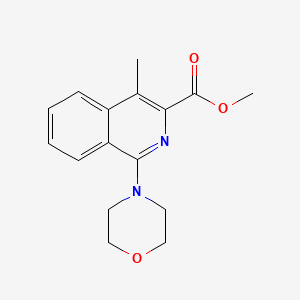
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
